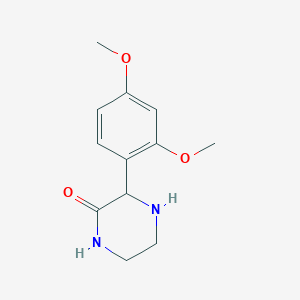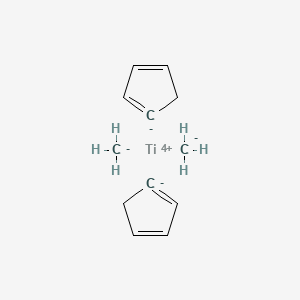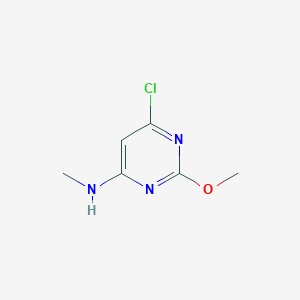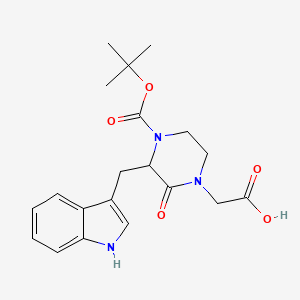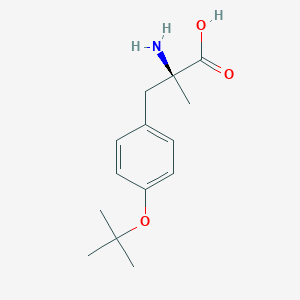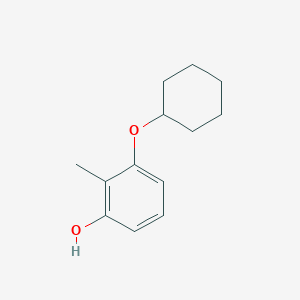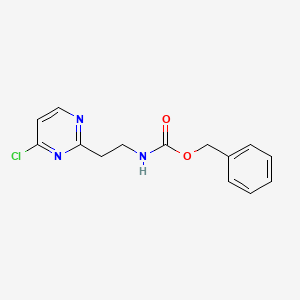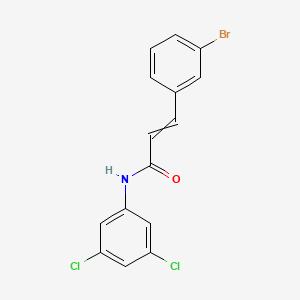
(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It features a bromophenyl group and a dichlorophenyl group attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3,5-dichloroaniline.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Polymerization: The acrylamide group can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials, including polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chlorophenyl)-N-(3,5-dichlorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-difluorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-dimethylphenyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. The combination of these halogens can enhance the compound’s stability and provide unique electronic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H10BrCl2NO |
|---|---|
Peso molecular |
371.1 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20) |
Clave InChI |
JCYPLOQMBNNZBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
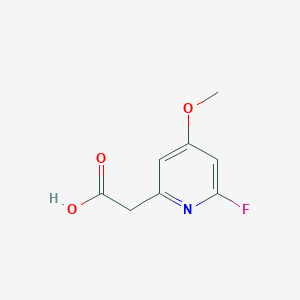

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
